S-Methyldihydroziprasidone-13C,d3
Description
S-Methyldihydroziprasidone-13C,d3 is a deuterated and carbon-13 (13C)-labeled isotopologue of S-methyldihydroziprasidone, a key metabolite of the antipsychotic drug ziprasidone. This compound is structurally characterized by a benzisothiazole core, a piperazine ring, and a methyl group at the sulfur atom, with isotopic enrichment at specific positions (deuterium at three hydrogen sites and 13C at one carbon site) . Its primary application lies in pharmacokinetic and metabolic studies, where the isotopic labels enable precise tracking via advanced analytical techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Unlike the parent drug ziprasidone, which acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist, S-methyldihydroziprasidone is pharmacologically inactive, making it a critical reference standard for distinguishing drug-related metabolites from endogenous compounds in biological matrices .
Properties
Molecular Formula |
C₂₁¹³CH₂₂D₃ClN₄OS |
|---|---|
Molecular Weight |
432.99 |
Synonyms |
6-Chloro-1,3-dihydro-5-[2-[4-[imino[2-(methylthio)phenyl]methyl]-1-piperazinyl]ethyl]-2H-indol-2-one-13C,d3; 1-[2-(6-Chloro-2,3-dihydro-2-oxo-1H-indol-5-yl)ethyl]-4-[imino[2-(methylthio)phenyl]methyl]-piperazine-13C,d3 |
Origin of Product |
United States |
Comparison with Similar Compounds

Key Findings :
- Isotopic Labeling: The 13C and deuterium labels in this compound enhance its detectability in mass spectrometry by reducing background noise and improving signal-to-noise ratios compared to non-labeled analogs like dihydroziprasidone .
- Pharmacological Inactivity : Unlike ziprasidone or triazole-based D3 antagonists (e.g., Compounds 34–36), this compound lacks receptor binding activity, making it ideal for disentangling metabolic processes from therapeutic effects .
- Structural Divergence : Triazole-based D3 antagonists (Compounds 34–36) share a heterocyclic core but lack the benzisothiazole moiety of ziprasidone derivatives, leading to distinct receptor selectivity profiles (D3 > D2) compared to ziprasidone’s balanced D2/5-HT2A antagonism .
Comparison with Isotopic Analogs
Deuterated and 13C-labeled compounds are pivotal in drug metabolism research. The table below highlights differences between this compound and other isotopic analogs:
| Isotopic Analog | Isotope Type | Metabolic Stability | Primary Use | Key References |
|---|---|---|---|---|
| This compound | 13C + d3 | High (resistant to hepatic oxidation) | Metabolic tracing, pharmacokinetics | |
| Deuterated Ziprasidone-d4 | d4 | Moderate (deuterium isotope effect) | Drug-drug interaction studies | |
| 13C-Labeled Olanzapine | 13C | High | Quantification in human plasma |
Key Findings :
- Deuterium Isotope Effects : Unlike deuterated ziprasidone-d4, which may exhibit altered metabolic stability due to kinetic isotope effects (e.g., slower CYP450-mediated oxidation), the deuterium in this compound is positioned to minimize such interference, ensuring reliable metabolic data .
- Dual Labeling : The combination of 13C and deuterium allows simultaneous tracking of carbon and hydrogen pathways, a feature absent in single-isotope analogs like 13C-labeled olanzapine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

